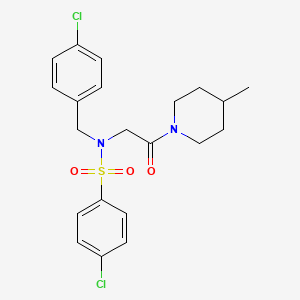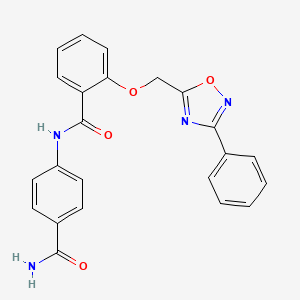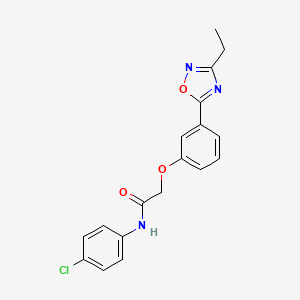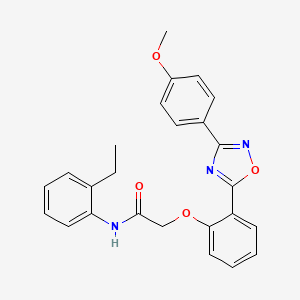![molecular formula C20H19N5O B7709954 N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7709954.png)
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide” is a compound that belongs to the class of 1H-Pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Synthesis Analysis
The main methods of synthesis for this class of compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . In a two-component reaction, a bond is formed between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .Mecanismo De Acción
Target of Action
Similar compounds in the pyrazoloquinoline class have been shown to exhibit biological activity, suggesting potential interactions with cellular targets .
Mode of Action
It’s known that the structure of the compound can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide has several advantages for lab experiments. It is a selective endothelin A receptor antagonist, which allows for the specific investigation of the effects of endothelin A receptor activation. This compound is also relatively stable and easy to synthesize. However, its use in lab experiments is limited by its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide. One potential application is in the treatment of hypertension and heart failure. This compound has been shown to be effective in reducing blood pressure and improving cardiac function in animal models. Another potential application is in the treatment of cancer. This compound has been shown to inhibit tumor growth and metastasis in animal models of cancer. Further research is needed to determine the potential therapeutic applications of this compound in humans.
Métodos De Síntesis
The synthesis of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide involves the solid-phase peptide synthesis method. The process involves the sequential addition of amino acids to a solid support, followed by the cleavage of the peptide from the support and purification. The final product is obtained as a white powder.
Aplicaciones Científicas De Investigación
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in reducing blood pressure in animal models of hypertension and pulmonary arterial hypertension. This compound has also been investigated for its potential to inhibit tumor growth and metastasis in cancer.
Propiedades
IUPAC Name |
N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-2-3-11-25-19-16(12-14-7-4-5-9-17(14)22-19)18(24-25)23-20(26)15-8-6-10-21-13-15/h4-10,12-13H,2-3,11H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMHIYIVFLXIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7709876.png)



![2-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709910.png)


![ethyl 4-{2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamido}benzoate](/img/structure/B7709931.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B7709935.png)




